2,3,4-Trichlorobenzonitrile
Overview
Description
2,3,4-Trichlorobenzonitrile is a synthetic organic compound belonging to the family of chlorobenzonitriles. It is characterized by the presence of three chlorine atoms and a nitrile group attached to a benzene ring. This compound is a white crystalline solid that is insoluble in water but soluble in organic solvents. It is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,3,4-Trichlorobenzonitrile involves the Sandmeyer reaction. This process starts with 2,3,4-trichloroaniline, which is diazotized using sodium nitrite and hydrochloric acid. The resulting diazonium salt is then reacted with copper(I) cyanide to form this compound .
Another method involves the bromination of 1,3,5-trichlorobenzene using liquid bromine in the presence of ferric chloride as a catalyst. The resulting 2-bromo-1,3,5-trichlorobenzene is then reacted with a cyaniding reagent in a dipolar aprotic solvent to yield this compound .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as described above but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Environmental considerations, such as waste management and solvent recovery, are also crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trichlorobenzonitrile undergoes various chemical reactions, including nucleophilic aromatic substitution, reduction, and oxidation.
Nucleophilic Aromatic Substitution: This compound can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing effect of the chlorine atoms and the nitrile group.
Reduction: The nitrile group in this compound can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the aromatic ring, using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium hydroxide or ammonia in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Aromatic Substitution: Products include substituted benzonitriles where the chlorine atoms are replaced by nucleophiles.
Reduction: The major product is 2,3,4-trichlorobenzylamine.
Oxidation: Oxidation products may include chlorinated benzoic acids.
Scientific Research Applications
2,3,4-Trichlorobenzonitrile is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Medicine: It is an intermediate in the synthesis of Anagrelide, a drug used to treat essential thrombocythemia.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,4-Trichlorobenzonitrile involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular processes, including signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichlorobenzonitrile: Similar in structure but with chlorine atoms at different positions on the benzene ring.
2,3,5-Trichlorobenzonitrile: Another isomer with chlorine atoms at different positions.
2,4-Dichlorobenzonitrile: Contains two chlorine atoms instead of three.
Uniqueness
2,3,4-Trichlorobenzonitrile is unique due to the specific positioning of its chlorine atoms, which influences its reactivity and interaction with other molecules. This unique structure makes it particularly useful as an intermediate in the synthesis of certain pharmaceuticals and industrial chemicals.
Properties
IUPAC Name |
2,3,4-trichlorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3N/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BECLFYHEMQTGQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175347 | |
Record name | Benzonitrile, 2,3,4-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40175347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2112-31-4 | |
Record name | Benzonitrile, 2,3,4-trichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002112314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonitrile, 2,3,4-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40175347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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